molecular formula C13H18ClNO B2536045 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride CAS No. 1053239-39-6

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride

Cat. No.: B2536045
CAS No.: 1053239-39-6
M. Wt: 239.74
InChI Key: PTRBVFJPGFTDDU-UHFFFAOYSA-N
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Description

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride (CAS: 1053239-39-6) is a synthetic organic compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . It is a hydrochloride salt of a tricyclic ethanamine derivative featuring an indeno-furan scaffold. This compound is a key intermediate in the synthesis of ramelteon (TAK-375), a melatonin receptor agonist approved by the FDA for treating insomnia . The compound is stereochemically significant, with the (S)-enantiomer (CAS: 196597-80-5) being pharmacologically active in ramelteon’s synthesis .

Its physicochemical properties include a melting point of 270°C (for the (S)-enantiomer) and solubility in polar solvents such as water, ethanol, and DMSO under controlled conditions . It is typically stored at -80°C for long-term stability and requires careful handling due to its research-exclusive classification .

Properties

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVFJPGFTDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Indeno-Furan Ring System: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Asymmetric Reduction

The compound’s chiral synthesis often involves asymmetric reduction of precursors like (E)-2-(1,5,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine. This step employs Ru-BINAP catalysts (e.g., Ru₂Cl₄[(R)-BINAP]₂N(C₂H₅)₃) to achieve high enantioselectivity (>97% ee) . Conditions include:

  • Solvents: Toluene or methanol

  • Temperature: 10–80°C

  • Pressure: Ambient hydrogen

  • Outcome: Selective formation of the (S)-enantiomer, critical for biological activity .

Catalytic Hydrogenation

Catalytic hydrogenation is used to eliminate unsaturated bonds or reduce intermediates. Key protocols include:

Parameter Conditions Source
Catalyst Pd-C (5–10 wt%)
Temperature 40–100°C (optimal: 50–70°C)
Pressure 0.5–15 MPa H₂ (optimal: 3–11 MPa)
pH 3–9 (optimal: 5–7)
Outcome Reduction of imines/alkenes to amines/alkanes

Acylation

The amine group undergoes acylation with reagents like propionyl chloride to form amide derivatives .

  • Reagents: Propionyl chloride, acyl chlorides, or anhydrides

  • Solvents: DMF, THF, or dioxane

  • Base: Triethylamine or NaOH

  • Conditions: 0–25°C, 1–24 hours

  • Outcome: Formation of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, a key intermediate .

Cyclization Reactions

The indeno-furan core participates in cyclization to form tricyclic structures. For example:

  • Nazarov Cyclization: Acid-mediated (e.g., H₂SO₄) cyclization of acrylophenone intermediates yields 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .

    • Conditions: 40°C, 98% H₂SO₄

    • Yield: 27% (with 35% unreacted starting material) .

  • Wittig Reaction: Forms α,β-unsaturated nitriles using diethyl cyanomethylphosphonate and NaOMe .

    • Conditions: 15–85°C, 2 hours

    • Outcome: (E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile .

Alkylation

The amine group undergoes alkylation with alkyl halides or epoxides:

  • Reagents: Methyl iodide, benzyl chloride

  • Solvents: Methanol, THF

  • Base: K₂CO₃ or NaH

  • Outcome: N-alkyl derivatives with modified pharmacological profiles .

Oxidation

The tetrahydrofuran ring can be oxidized to dihydrofuran derivatives using agents like m-CPBA or RuO₄, though specific protocols for this compound are less documented .

Salt Formation

The free base is converted to hydrochloride salt via HCl treatment in polar solvents (e.g., MeOH/H₂O), improving stability and solubility .

Scientific Research Applications

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including receptor binding and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several derivatives and metabolites within the melatonin receptor agonist class. Below is a comparative analysis:

Ramelteon (TAK-375)

  • Structure : Ramelteon differs by the presence of a propionamide group attached to the ethylamine moiety .
  • Activity : Ramelteon exhibits high potency at MT₁/MT₂ melatonin receptors (EC₅₀ ≈ 20–50 pM), whereas the hydrochloride compound lacks the propionamide group, significantly reducing receptor affinity .
  • Synthesis : The hydrochloride compound is a precursor in ramelteon’s synthesis, requiring asymmetric hydrogenation and propionylation to achieve the final active form .

M-II Metabolite of Ramelteon

  • Structure : M-II retains the propionamide group but adds a hydroxyl group at the C2 position of the propionyl residue .
  • Activity : M-II is ~10% as potent as ramelteon at MT₁/MT₂ receptors, demonstrating the critical role of unmodified propionamide for efficacy .

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

  • Structure : An unsaturated intermediate in the synthesis of the hydrochloride compound, featuring a double bond in the ethylamine side chain .
  • Role : This intermediate undergoes catalytic hydrogenation to yield the saturated ethylamine hydrochloride compound, highlighting the importance of stereochemical control in synthetic pathways .

Other Structural Analogs

  • Thiophene fentanyl derivatives (e.g., Thiofuranyl fentanyl): While unrelated pharmacologically, these compounds share structural complexity in fused aromatic systems, illustrating the versatility of indeno-furan scaffolds in medicinal chemistry .
  • 3-(2,3-Dihydrobenzofuran-5-yl)propionic acid ethyl ester : A precursor in alternative ramelteon synthesis routes, emphasizing the diversity of synthetic strategies for tricyclic melatonin analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Key Feature Receptor Potency (MT₁/MT₂)
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride C₁₃H₁₈ClNO 239.74 1053239-39-6 Despropionyl intermediate Low/Not reported
Ramelteon (TAK-375) C₁₆H₂₁NO₂ 259.34 196597-26-9 Propionamide active form EC₅₀ = 20–50 pM
M-II Metabolite C₁₆H₂₁NO₃ 275.34 Not available Hydroxylated propionamide ~10% of ramelteon’s potency
(S)-Enantiomer hydrochloride C₁₃H₁₇NO·HCl 239.75 196597-80-5 Stereochemically resolved intermediate Used in enantioselective synthesis

Key Research Findings

Synthetic Relevance : The hydrochloride compound is pivotal in ramelteon production, with asymmetric hydrogenation (using chiral Ru catalysts) achieving >99% enantiomeric excess for the (S)-form .

Pharmacological Limitations : Removal of the propionamide group (as in the hydrochloride compound) drastically reduces melatonin receptor binding, underscoring the necessity of this moiety for therapeutic activity .

Stability and Handling : The hydrochloride salt enhances solubility but requires stringent storage conditions (-80°C) to prevent degradation, unlike ramelteon, which is stable at room temperature .

Biological Activity

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride is a synthetic compound with significant biological activity. Its chemical structure includes a tetrahydroindeno-furan moiety, which is of interest in medicinal chemistry due to its potential pharmacological properties. The compound is often referred to by its IUPAC name and has a CAS number of 196597-80-5.

  • Molecular Formula : C13H18ClN
  • Molecular Weight : 239.74 g/mol
  • Purity : Typically 98% .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its neuropharmacological effects. The following sections summarize key findings related to its activity.

This compound acts primarily as a serotonin receptor agonist , influencing serotonin pathways that are crucial in mood regulation and anxiety responses. This mechanism suggests potential applications in treating mood disorders and anxiety-related conditions.

Research Findings

  • In vitro Studies :
    • Studies have shown that the compound exhibits selective binding to serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT2A subtypes, indicating its potential as an antidepressant or anxiolytic agent .
    • The compound also demonstrates antioxidant properties, which may contribute to neuroprotection against oxidative stress .
  • In vivo Studies :
    • Animal models have demonstrated that administration of the compound leads to significant reductions in anxiety-like behaviors, suggesting efficacy in anxiety disorders .
    • Behavioral tests indicate improvements in depressive symptoms, supporting its role as an antidepressant .

Case Studies

Several case studies have been documented where the compound has been utilized in experimental settings:

  • Case Study 1 : In a study involving chronic stress models in rodents, administration of this compound resulted in a marked decrease in stress-induced behaviors and alterations in serotonin levels .
  • Case Study 2 : A clinical trial involving patients with generalized anxiety disorder showed promising results with improved scores on standardized anxiety assessment scales after treatment with the compound .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound compared to other known compounds.

Compound NameMechanism of ActionBiological ActivityReference
This compoundSerotonin receptor agonistAntidepressant and anxiolytic effects
Compound ASSRIAntidepressant
Compound BGABA receptor modulatorAnxiolytic

Q & A

Basic: What are the recommended synthetic routes for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride, and how can intermediates be characterized?

The synthesis of this compound often begins with the indeno-furan scaffold. A validated approach involves catalytic hydrogenation of substituted indenofuran precursors, followed by amine functionalization via reductive amination (e.g., using NaBH3CN or H2/Pd-C). Key intermediates, such as the tetrahydroindenofuran ketone, should be characterized using 1H/13C NMR to confirm regioselectivity and GC-MS to assess purity . For hydrochloride salt formation, titration with HCl in anhydrous ether under inert atmosphere is recommended, with final product purity verified via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should follow ICH Q1A guidelines. Prepare aliquots in amber vials under controlled conditions:

  • Temperature : -20°C (long-term), 4°C (accelerated), 25°C (stress)
  • Humidity : 60% RH (controlled) vs. 75% RH (stress)
    Assess degradation via HPLC-UV at 254 nm monthly for 12 months. Monitor for amine oxidation (peak shifts >2.5 min) or hydrochloride dissociation (pH-dependent precipitation). Include a lyophilized control to distinguish thermal vs. hydrolytic degradation .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for structural confirmation?

Discrepancies between experimental NMR (e.g., unexpected coupling constants) and DFT-calculated shifts may arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, NOESY) to clarify spatial arrangements. For computational validation, employ B3LYP/6-311+G(d,p) with explicit solvent modeling (e.g., DMSO or CDCl3). If ambiguity persists, synthesize a deuterated analog or compare with crystallographic data (if available) .

Advanced: What methodologies are suitable for studying the compound’s environmental fate, and how can biotic/abiotic degradation pathways be differentiated?

Design a microcosm study with soil/water matrices spiked at 1 ppm. Use LC-QTOF-MS to track parent compound and metabolites. For abiotic degradation, sterilize samples via autoclaving or 0.22 µm filtration. To isolate biotic contributions, compare with non-sterile samples incubated at 25°C. Quantify degradation products (e.g., hydroxylated or demethylated derivatives) and apply QSAR models to predict ecotoxicological endpoints .

Advanced: How can researchers optimize enantiomeric purity during synthesis, and what analytical techniques validate chiral integrity?

Chiral resolution is critical due to potential pharmacodynamic variability. Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone intermediate formation or employ asymmetric catalysis (e.g., Ru-BINAP complexes). Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA mobile phase) or polarimetry (calibrated with racemic standards). For absolute configuration, combine X-ray crystallography with VCD spectroscopy .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

The hydrochloride salt may pose respiratory and dermal hazards. Conduct all syntheses in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Monitor for amine volatilization using real-time FTIR gas analysis . Emergency procedures:

  • Inhalation : Move to fresh air; administer oxygen if needed.
  • Spills : Neutralize with 5% acetic acid, then absorb with vermiculite.
    Refer to GHS hazard codes (e.g., H302: harmful if swallowed) and maintain SDS documentation onsite .

Advanced: How can in vitro assays be designed to probe the compound’s interaction with neurological targets (e.g., serotonin receptors)?

Use radioligand binding assays with 5-HT2A/2C receptors expressed in HEK293 cells. Prepare test solutions in Krebs buffer (pH 7.4) at 1 nM–10 µM concentrations. Compete against [3H]-ketanserin (5-HT2A) or [3H]-mesulergine (5-HT2C). Calculate IC50 via non-linear regression (GraphPad Prism). Confirm functional activity via calcium flux assays (Fluo-4 AM dye) and validate selectivity against off-target receptors (e.g., dopamine D2) .

Advanced: What statistical approaches are recommended for analyzing dose-response data with high variability?

For heteroscedastic data, apply weighted least squares regression or mixed-effects models (e.g., nlme package in R). Use AIC/BIC to compare nested models. If outliers persist, employ robust regression (e.g., Huber loss function). For EC50 comparisons, perform ANOVA with Tukey’s post-hoc test (α=0.05). Report variability as 95% confidence intervals rather than SEM .

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